![molecular formula C23H15N3O3 B2810928 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-24-4](/img/structure/B2810928.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

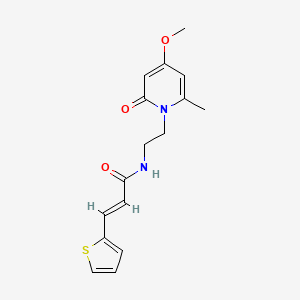

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzimidazole compounds involves a series of structural manipulations . The structure of the compounds is established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Molecular Structure Analysis

The structure of the benzimidazole compounds is characterized by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole compounds are complex and involve multiple steps . The reactions are facilitated by various catalysts and reagents, and the products are purified and characterized using various analytical techniques .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

Benzo[c]chromen-6-ones, similar in structure to the chromene part of the target compound, are important for their pharmacological significance and serve as core structures in secondary metabolites. Synthetic protocols for these compounds, involving reactions such as Suzuki coupling, have been extensively reviewed, highlighting their importance in drug development and other applications (Mazimba, 2016).

Biological Activity

Imidazole derivatives, related to the benzo[d]imidazol part of the compound, have been reviewed for their antitumor activity. These include various bis(2-chloroethyl)amino derivatives of imidazole, showing potential as leads for new antitumor drugs and possessing diverse biological properties (Iradyan et al., 2009).

Chemical Reactivity and Applications

Research on 5-oxo-imidazolone derivatives, though not directly mentioning the target compound, suggests a wealth of biological activities associated with the imidazole ring system. These activities span across various pharmacological areas, indicating the potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide in drug discovery (Yellasubbaiah et al., 2021).

The synthesis and transformation of 4-phosphorylated 1,3-azoles review, though not directly applicable, showcases the versatility and rich chemistry of compounds with azole structures, providing insights into potential synthetic routes and chemical transformations that might apply to the synthesis and reactivity of this compound (Abdurakhmanova et al., 2018).

Zukünftige Richtungen

Benzimidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on further optimizing the potency of these compounds, developing new synthetic routes, and exploring their potential applications in various fields .

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3/c27-21-16-8-1-4-11-20(16)29-13-17(21)23(28)24-15-7-5-6-14(12-15)22-25-18-9-2-3-10-19(18)26-22/h1-13H,(H,24,28)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJVUMNOFFACFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)

![N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2810860.png)

![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)